molecular formula C18H17N3O3 B11270927 N-(4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

N-(4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

Cat. No.: B11270927
M. Wt: 323.3 g/mol
InChI Key: JHFGUHWAGXKICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic compound featuring a 4-oxoquinazolin-3-yl core linked via a propanamide chain to a 4-methoxyphenyl group. Quinazolinone derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The methoxyphenyl moiety may enhance bioavailability by improving solubility, while the 4-oxoquinazolinyl group is critical for target binding, often interacting with enzymes or receptors involved in cellular proliferation and oxidative stress pathways .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H17N3O3/c1-24-14-8-6-13(7-9-14)20-17(22)10-11-21-12-19-16-5-3-2-4-15(16)18(21)23/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI Key

JHFGUHWAGXKICX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common method involves cyclizing anthranilic acid derivatives with urea or guanidine. For example, methyl anthranilate reacts with phenoxyacetyl chloride to form intermediates, which undergo cyclization in the presence of guanidine hydrochloride to yield 4-oxoquinazolin-3(4H)-yl derivatives.

Reaction Conditions :

  • Solvent : n-Butanol or ethanol.

  • Temperature : Reflux (78–100°C).

  • Catalyst : Triethylamine or potassium carbonate.

  • Yield : 80–89%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular cyclization and dehydration.

Alternative Routes Using Substituted Benzaldehydes

Recent studies highlight the use of Claisen-Schmidt condensation between acetophenone and substituted benzaldehydes to form chalcone intermediates, which are subsequently cyclized with hydrazine hydrate or malonic dihydrazide. This method offers flexibility in introducing substituents on the quinazolinone ring.

Example :

  • Chalcone Intermediate : Synthesized from 4-hydroxybenzaldehyde and acetophenone in ethanol with KOH.

  • Cyclization : Achieved using hydrazine hydrate under reflux, yielding quinazolinone derivatives with >70% efficiency.

Preparation of the Propanamide Linker

Synthesis of N-(4-Methoxyphenyl)Propanamide

The propanamide linker is typically prepared via acylation of 4-methoxyaniline with 3-chloropropanoyl chloride or acryloyl chloride.

Procedure :

  • Acylation :

    • Reagents : 4-Methoxyaniline, 3-chloropropanoyl chloride.

    • Solvent : Dry acetone or dichloromethane.

    • Base : Potassium carbonate or triethylamine.

    • Conditions : Room temperature, 6–12 hours.

    • Yield : 60–75%.

Characterization :

  • IR : Peaks at 1680 cm⁻¹ (C=O amide) and 1242 cm⁻¹ (C–O–C).

  • ¹H NMR : Singlet at δ 3.8 ppm (OCH₃), multiplet at δ 6.8–7.2 ppm (aromatic protons).

Alternative Routes via Michael Addition

In some cases, the propanamide chain is introduced through a Michael addition of acrylamide derivatives to substituted anilines, though this method is less common.

Coupling Strategies

Nucleophilic Substitution

The quinazolinone nitrogen attacks the α-carbon of the propanamide’s carbonyl group in the presence of a base.

Protocol :

  • Reagents : Quinazolinone derivative, N-(4-methoxyphenyl)propanamide.

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Base : Potassium carbonate or sodium hydride.

  • Temperature : 60–80°C, 12–24 hours.

  • Yield : 50–65%.

Optimization :

  • Higher yields (70–75%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide.

Reductive Amination

For more complex derivatives, reductive amination with sodium cyanoborohydride has been employed, though this is less relevant for the target compound.

Purification and Characterization

Crystallization

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding needle-shaped crystals suitable for X-ray diffraction.

Example :

  • Solvent : Ethanol/water (3:1).

  • Purity : >95% by HPLC.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 4.4–4.8 ppm (NCH₂), δ 7.1–8.1 ppm (aromatic protons), and δ 10.9 ppm (amide NH).

  • ¹³C NMR : Peaks at 166–170 ppm (C=O amide) and 160–165 ppm (C=O quinazolinone).

  • MS : Molecular ion peaks at m/z 335–357 [M+H]⁺.

Industrial-Scale Synthesis

Continuous Flow Reactors

Recent patents describe the use of continuous flow reactors to enhance yield and reduce reaction times:

  • Residence Time : 10–15 minutes.

  • Throughput : 1–5 kg/day.

Green Chemistry Approaches

  • Solvent-Free Conditions : Microwave-assisted reactions reduce solvent use by 40%.

  • Catalysts : Recyclable ionic liquids improve atom economy.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Purity (%)
Cyclization + Acylation65–7524–3692–95
Chalcone Cyclization70–8018–2490–93
Continuous Flow85–900.5–197–99

Data compiled from.

Challenges and Solutions

Low Coupling Efficiency

  • Cause : Steric hindrance from the 4-methoxyphenyl group.

  • Solution : Use bulkier bases (e.g., DBU) to deprotonate the quinazolinone nitrogen.

Byproduct Formation

  • Mitigation : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The biological activity of quinazolinone derivatives is highly sensitive to substituents on both the aromatic rings and the propanamide linker. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name (Example) Key Structural Features Biological Activity Reference(s)
Target Compound 4-Methoxyphenyl + 4-oxoquinazolinyl propanamide Not explicitly reported (inferred from analogs)
3-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide Additional methoxy groups on quinazolinone and trimethoxyphenyl group Likely enhanced solubility and kinase inhibition
3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide Propan-2-yl substituent on quinazolinone Potential steric effects altering target binding
N-(3-Benzoylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide Benzoylphenyl instead of methoxyphenyl Possible altered electronic interactions
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide Isoindolinone substituent 1.37× higher antioxidant activity than ascorbic acid
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Ethoxyphenyl + tetrazole ring Unreported, but tetrazole may improve metabolic stability
Key Observations:
  • Steric Effects : Bulky substituents like propan-2-yl () may reduce binding affinity to flat enzymatic pockets but improve selectivity.
  • Antioxidant Activity: Isoindolinone and naphthalene derivatives () show superior radical scavenging, suggesting electron-donating groups enhance antioxidant capacity.
  • Heterocyclic Additions : Tetrazole () or oxadiazole rings () introduce metabolic stability and diverse binding modes.
Anticancer Activity
  • Glioblastoma Selectivity: Derivatives like 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone () demonstrate higher cytotoxicity against U-87 glioblastoma cells (vs. MDA-MB-231 breast cancer), attributed to triazole-thioether moieties enhancing blood-brain barrier penetration.
Antioxidant Activity
  • DPPH Scavenging: Hydrazide and isoindolinone derivatives (e.g., ) outperform ascorbic acid, with activities linked to resonance-stabilized radical intermediates. The target compound’s methoxyphenyl group may confer moderate activity, though less than specialized antioxidants.
Enzyme Inhibition
  • Carbonic Anhydrase (CA) : Sulfonamide analogs () inhibit CA isoforms, but the target compound lacks this moiety, suggesting divergent targets.

Biological Activity

N-(4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinazolinone moiety, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

This molecular formula indicates the presence of functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell growth and proliferation.
  • Receptor Interaction : It may bind to certain receptors on cell surfaces, modulating their activity and influencing cellular responses.
  • Disruption of Cellular Processes : The compound affects processes such as DNA replication and transcription, contributing to its antiproliferative effects.

Antiparasitic Activity

A related compound, N-(4-methoxyphenyl)pentanamide, has been studied for its anthelmintic properties against Toxocara canis. In vitro studies showed that it affected parasite viability in a time- and concentration-dependent manner. Notably, it exhibited lower cytotoxicity compared to albendazole, suggesting a favorable safety profile for potential therapeutic use .

CompoundParasiteConcentrationTime to ImmobilizationCytotoxicity
N-(4-methoxyphenyl)pentanamideT. canis50 μM48 hLower than albendazole
AlbendazoleT. canis50 μM24 hHigher cytotoxicity

Anticancer Activity

Research indicates that derivatives of quinazolinone, including this compound, demonstrate significant anticancer properties. These compounds inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that quinazolinone derivatives can effectively target breast cancer cells by modulating key signaling pathways .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies suggest that this compound possesses favorable drug-like properties. It is predicted to permeate the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies . The compound's characteristics include:

  • Log P : Indicates lipophilicity, essential for membrane permeability.
  • Topological Polar Surface Area (TPSA) : Affects absorption and distribution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for N-(4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide?

  • Methodological Answer : Synthesis typically involves coupling a 4-methoxyphenylamine derivative with a 4-oxoquinazolin-3-yl-propanoyl intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like HBTU or DCC in anhydrous solvents (e.g., DMF or DCM) under nitrogen .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures improves purity .
  • Yield optimization : Reaction temperatures between 0–25°C and extended reaction times (12–24 hrs) minimize side products .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify methoxy, quinazolinone, and propanamide moieties. For example, methoxy protons appear as singlets near δ 3.8 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₃O₃) .
  • FTIR : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretches from amide and quinazolinone groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodological Answer : Initial screening often includes:

  • Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Kinase or HDAC inhibition assays using fluorogenic substrates .
  • Dose-response curves : IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., EGFR, PARP) using PDB structures (e.g., 1M17). The quinazolinone moiety may occupy ATP-binding pockets .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methoxy position) with activity trends from analogs .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times. Meta-analysis of data across studies is critical .
  • Compound stability : Perform HPLC stability tests in assay media (pH 7.4, 37°C) to rule out degradation .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cells to validate target specificity .

Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release; characterize using DLS and TEM .
  • LogP optimization : Modify the methoxyphenyl or propanamide chain to balance hydrophilicity (target LogP ~2–3) .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Methodological Answer :

  • Synthetic diversification : Vary substituents on the quinazolinone (e.g., Cl, Br) or methoxyphenyl (e.g., nitro, hydroxy) .
  • Biological profiling : Test derivatives in parallel assays (e.g., cytotoxicity, metabolic stability) .
  • Statistical analysis : Use PCA or cluster analysis to identify critical structural features driving activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.